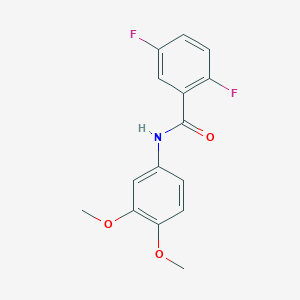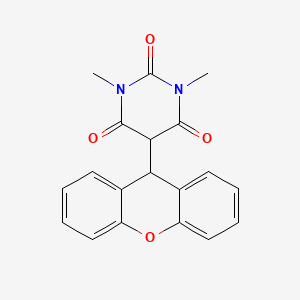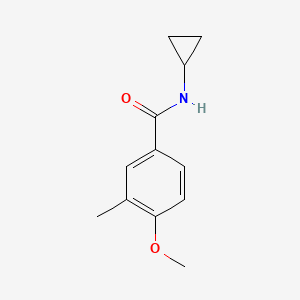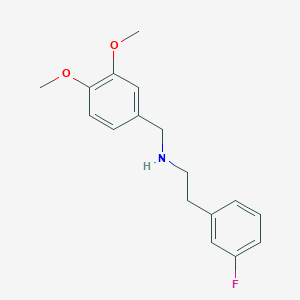![molecular formula C15H23FN2O2S B4871853 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4871853.png)
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluoroaniline with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonamide. This intermediate is then reacted with 3-(piperidin-1-yl)propylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: Research into its potential therapeutic effects, such as its activity against certain diseases or conditions, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl propyl chain can enhance binding affinity through hydrophobic interactions. The methanesulfonamide moiety may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-fluorophenyl)-N-[3-(piperazin-1-yl)propyl]methanesulfonamide: This compound features a piperazine ring instead of a piperidine ring, which can affect its pharmacokinetic properties and biological activity.
1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide: The substitution of fluorine with chlorine can lead to differences in reactivity and interaction with molecular targets.
Uniqueness
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The combination of the fluorophenyl group, piperidinyl propyl chain, and methanesulfonamide moiety provides a distinctive set of characteristics that can be leveraged in various research applications.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c16-15-8-3-2-7-14(15)13-21(19,20)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8,17H,1,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXTNDKFGXMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4871774.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4871781.png)
![3-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B4871786.png)


![3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4871805.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B4871818.png)

![2-[2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4871844.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4871852.png)
![3-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4871855.png)

![3-allyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4871861.png)
![methyl 2-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4871865.png)
